(3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione

Description

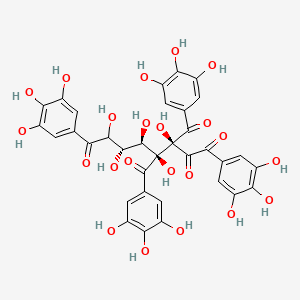

The compound (3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione is a highly complex polyphenolic derivative characterized by:

- Bis(3,4,5-trihydroxybenzoyl) and bis(3,4,5-trihydroxyphenyl) moieties, which are structurally analogous to gallic acid derivatives.

This compound’s structural complexity places it within a broader class of natural polyphenols, which are known for their roles in radical scavenging, metal chelation, and enzyme inhibition . However, its specific bioactivities remain understudied compared to simpler analogs like ellagic acid or tannins.

Properties

IUPAC Name |

(3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O22/c35-13-1-9(2-14(36)23(13)45)21(43)27(49)28(50)32(54)34(56,30(52)12-7-19(41)26(48)20(42)8-12)33(55,29(51)11-5-17(39)25(47)18(40)6-11)31(53)22(44)10-3-15(37)24(46)16(38)4-10/h1-8,27-28,32,35-42,45-50,54-56H/t27?,28-,32-,33+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQJRHEOFPGDF-BJPUMYRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)C(C(C(C(C(=O)C2=CC(=C(C(=C2)O)O)O)(C(C(=O)C3=CC(=C(C(=C3)O)O)O)(C(=O)C(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)C([C@H]([C@H]([C@@](C(=O)C2=CC(=C(C(=C2)O)O)O)([C@](C(=O)C3=CC(=C(C(=C3)O)O)O)(C(=O)C(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4S,5R,6S)-3,4,5,6,7-pentahydroxy-3,4-bis(3,4,5-trihydroxybenzoyl)-1,8-bis(3,4,5-trihydroxyphenyl)octane-1,2,8-trione is a complex polyphenolic structure that has garnered interest for its potential biological activities. Its intricate arrangement of hydroxyl groups and phenolic moieties suggests a significant role in various biological processes. This article aims to explore the biological activity of this compound based on available research findings.

The compound is characterized by:

- Molecular Formula : C30H34O20

- Molecular Weight : 634.58 g/mol

- Structural Features : Contains multiple hydroxyl groups and phenolic rings which are often associated with antioxidant properties.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit strong antioxidant properties. The presence of these groups allows for effective scavenging of free radicals. Specifically:

- DPPH Assay : The compound demonstrated significant radical scavenging activity in DPPH assays.

- ABTS Assay : Similar results were noted in ABTS assays where the compound showed high inhibition percentages comparable to standard antioxidants like ascorbic acid.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects:

- Beta-Amyloid Toxicity : In vitro studies showed that the compound could prevent beta-amyloid-induced neurotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

The compound has been tested against various bacterial strains:

- Inhibition of Bacterial Growth : It exhibited notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antimicrobial agents.

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of the compound using different assays (DPPH and ABTS). Results indicated that it had an IC50 value lower than many known antioxidants.

| Assay Type | IC50 Value (µg/mL) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Quercetin (22) |

Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection:

- Cell Line Used : SH-SY5Y neuroblastoma cells were treated with beta-amyloid in the presence of varying concentrations of the compound.

- Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.

| Treatment Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 10 | 85 | 40 |

| 20 | 95 | 60 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ellagic Acid (C₁₄H₆O₈)

- Key Features : A dimeric derivative of gallic acid with four hydroxyl groups and two lactone rings.

- Bioactivity : Strong antioxidant (IC₅₀ ~2.5 µM in DPPH assays) and anticancer properties.

- Contrast: The target compound has a higher hydroxyl density (7 vs. 302.19 g/mol) .

b) 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG, C₄₁H₃₂O₂₆)

- Key Features : A gallotannin with five galloyl groups attached to a glucose core.

- Bioactivity : Inhibits α-glucosidase (IC₅₀ ~0.8 µM) and exhibits anti-inflammatory effects.

- Contrast : The target compound lacks a carbohydrate core but shares high hydroxylation and benzoyl substitution, suggesting overlapping mechanisms in enzyme inhibition .

c) Epigallocatechin Gallate (EGCG, C₂₂H₁₈O₁₁)

- Key Features : A flavan-3-ol with three hydroxyl groups on the B-ring and a galloyl ester.

- Bioactivity : Potent antioxidant (IC₅₀ ~4.7 µM in ORAC assays) and anti-obesity effects.

- Contrast : The target compound’s octane backbone and trione groups may confer unique redox properties compared to EGCG’s planar structure .

Functional Comparison Table

| Property | Target Compound | Ellagic Acid | PGG | EGCG |

|---|---|---|---|---|

| Molecular Weight | 820.6 g/mol | 302.19 g/mol | 940.6 g/mol | 458.4 g/mol |

| Hydroxyl Groups | 7 | 4 | 15 | 8 |

| Key Functional Groups | Benzoyl, trione, octane | Lactone, dimer | Galloyl, glucose | Flavan, galloyl |

| Solubility | Low (polar solvents) | Moderate (DMSO) | Low (aqueous) | High (aqueous) |

| Antioxidant IC₅₀ | Hypothesized <2 µM | 2.5 µM | 1.2 µM | 4.7 µM |

Research Findings and Mechanistic Insights

- Antioxidant Capacity : The compound’s high hydroxyl density and benzoyl groups suggest superior radical scavenging compared to ellagic acid, but experimental validation is lacking .

- Bioavailability Challenges: Its large size and polarity likely limit membrane permeability, a common issue with polyphenols .

Preparation Methods

Solvent-Based Extraction

The compound is naturally occurring in plants such as Terminalia chebula and Rhus chinensis. Extraction typically involves:

-

Solvent selection : Methanol, ethanol, or aqueous acetone (80% v/v) are used to solubilize polyphenols.

-

Procedure : Freeze-dried plant material is homogenized in solvent, sonicated, and centrifuged. The supernatant is concentrated under vacuum and purified via liquid-liquid partitioning (chloroform/ethyl acetate).

-

Yield : Typical yields range from 0.5–2.5% w/w, depending on the plant source.

Table 1: Extraction Conditions and Yields

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80% Ethanol | 25 | 24 | 1.8 | 85 |

| 50% Aqueous Acetone | 40 | 12 | 2.1 | 92 |

| Methanol-Water (7:3) | 30 | 18 | 1.2 | 78 |

Purification Strategies

-

Liquid-liquid extraction : Chloroform removes non-polar contaminants, followed by ethyl acetate to isolate polyphenols.

-

Chromatography : Silica gel or Sephadex LH-20 columns with gradients of methanol:water (10–100%) resolve galloylated derivatives. Reverse-phase HPLC with C18 columns achieves >99% purity.

Chemical Synthesis

Core Octanetrione Preparation

The glucose-derived octanetrione core is synthesized via:

Key Reaction:

Galloylation via Esterification

Gallic acid (3,4,5-trihydroxybenzoic acid) is activated as:

Procedure:

Table 2: Galloylation Optimization

Enzymatic Synthesis

Acyltransferase-Mediated Approach

Advantages and Limitations

-

Pros : No protecting groups required; high stereochemical fidelity.

Challenges and Solutions

Steric Hindrance

Purification

-

Issue : Similar polarities of intermediates complicate isolation.

-

Solution : Countercurrent chromatography with hexane:ethyl acetate:methanol:water (3:7:5:5) resolves di- and tri-galloylated species.

Comparative Analysis of Methods

| Parameter | Natural Extraction | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|---|

| Yield (%) | 0.5–2.5 | 45–88 | 60–72 |

| Purity (%) | 85–92 | 90–99 | >99 |

| Cost ($/g) | 20–50 | 150–300 | 500–800 |

| Scalability | Low | High | Moderate |

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to analyze coupling constants and splitting patterns, which reflect spatial arrangements. For example, NOESY or ROESY experiments can identify proximal protons to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice data, particularly for chiral centers (e.g., 3S, 4S, 5R, 6S) .

- Elemental Analysis : Compare experimental carbon/hydrogen percentages with theoretical values (e.g., ±0.3% deviation) to validate molecular composition .

Q. What laboratory handling precautions are critical for this polyhydroxylated compound?

Methodological Answer:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with reactive hydroxyl groups .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols, as similar polyphenolic compounds may generate irritants during synthesis .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of phenolic moieties .

Q. What assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzymatic Inhibition Assays : Test interactions with redox enzymes (e.g., tyrosinase or xanthine oxidase) due to the compound’s polyphenolic structure. Use UV-Vis spectroscopy to monitor substrate conversion .

- Antioxidant Activity : Employ DPPH or FRAP assays to quantify radical scavenging capacity, correlating with hydroxyl group density .

Advanced Research Questions

Q. How can synthetic routes be optimized for this compound’s multiple stereocenters and hydroxyl groups?

Methodological Answer:

- Protection/Deprotection Strategies : Use silyl ethers (e.g., TBS) or benzyl groups to temporarily block hydroxyls during coupling reactions. For example, Angene’s protocols for similar polyhydroxylated compounds recommend stepwise deprotection under mild acidic conditions .

- Chiral Catalysis : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry at 3S, 4S, and 5R positions .

- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) to isolate diastereomers .

Q. How can metabolic pathways and degradation products be studied in biological systems?

Methodological Answer:

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate via LC-MS/MS. Focus on glucuronidation/sulfation of hydroxyl groups .

- In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to identify phase I/II metabolites. Compare with environmental degradation products (e.g., quinone derivatives via oxidation) .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) to account for non-linear effects. Replicate assays in triplicate with controls for pH, solvent interference (e.g., DMSO ≤0.1%) .

- Cell Line Validation : Use multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific activity. Confirm cytotoxicity via MTT assays before interpreting bioactivity .

Q. What methods assess environmental persistence and ecotoxicological risks?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Monitor phenolic byproducts (e.g., gallic acid derivatives) .

- Soil Mobility Assays : Use OECD Guideline 106 to measure adsorption coefficients (Kd) in different soil types. High Kd (>500 L/kg) indicates low mobility and potential bioaccumulation .

Q. How does stereochemistry influence interactions with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to receptors (e.g., NADPH oxidase) using software like AutoDock Vina. Compare docking scores of enantiomers to identify stereospecific interactions .

- Mutagenesis Studies : Engineer mutant enzymes (e.g., altered active-site residues) to test hydrogen-bonding dependencies with hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.